molecular formula C28H36N2O2 B031422 1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate CAS No. 917604-39-8

1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate

Cat. No. B031422
M. Wt: 432.6 g/mol
InChI Key: YJFHWSQOLOIECF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3-diisopropyl-4,5-dimethylimidazolium-2-carboxylate, a related compound, involves the reaction of 2,3-dihydro-l,3-diisopropyl-4,5-dimethylimidazol-2-ylidene with CO2, yielding the imidazolium-2-carboxylate. This method demonstrates the compound's ability to form stable carbene adducts with carbon dioxide, showcasing its versatility in synthesis processes (Kuhn, Steimann, & Weyers, 1999).

Molecular Structure Analysis

Studies on related bis(imidazolium) complexes reveal that these structures can form strong hydrogen bonds and generate isomorphous frameworks, indicating a degree of structural flexibility and stability that is essential for their function as ligands and in materials science (Yigit et al., 2006).

Chemical Reactions and Properties

1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate and its derivatives serve as effective catalysts in various chemical reactions, such as the amination of aryl chlorides, demonstrating their utility in facilitating carbon-nitrogen bond formation under mild conditions (Shen, Zhang, & Li, 2010).

Physical Properties Analysis

The synthesis and structural elucidation of related imidazolium-based compounds reveal insights into their physical-chemical properties, such as thermal stability and solubility, which are crucial for their application as ionic liquids and in catalysis (Wang et al., 2016).

Chemical Properties Analysis

The electrochemical reduction of imidazolium cations to nucleophilic carbenes illustrates the chemical versatility of 1,3-bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate derivatives. These transformations highlight their potential in forming stable carbene species, which are valuable in catalysis and synthetic chemistry (Gorodetsky et al., 2004).

Scientific Research Applications

Application 1: Organic Synthesis

  • Summary of Application : This compound is used as a reagent in organic synthesis .
  • Results or Outcomes : The outcomes also depend on the specific synthesis. In general, the use of this compound can facilitate certain types of chemical reactions, leading to the production of desired organic compounds .

Application 2: Synthesis of NHC Copper (I) Complexes

  • Summary of Application : This compound is used as a reagent in the synthesis of NHC Copper (I) complexes, which exhibit interesting luminescent properties and are potential candidates for organic light-emitting diode applications .
  • Results or Outcomes : The resulting NHC Copper (I) complexes have been found to exhibit luminescent properties, making them potential candidates for use in organic light-emitting diodes .

Application 3: Catalytic Cycloisomerization

  • Summary of Application : This compound has been utilized in the catalytic cycloisomerization of 2-(iodoethynyl)aryl esters to generate 3-iodo-2-acyl benzofurans .
  • Methods of Application : In this transformation, a gold (I) complex of the compound acts as a catalyst, promoting the formation of a new ring via a [1,2]-iodine shift and a C-O ring-closure step .
  • Results or Outcomes : The result of this reaction is the formation of 3-iodo-2-acyl benzofurans .

Safety And Hazards

This compound is known to cause skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/eye protection/face protection .

properties

IUPAC Name

1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N2O2/c1-17(2)21-11-9-12-22(18(3)4)25(21)29-15-16-30(27(29)28(31)32)26-23(19(5)6)13-10-14-24(26)20(7)8/h9-20H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFHWSQOLOIECF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=C2C(=O)[O-])C3=C(C=CC=C3C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00580837
Record name 1,3-Bis[2,6-di(propan-2-yl)phenyl]-1H-imidazol-3-ium-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00580837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate

CAS RN

917604-39-8
Record name 1,3-Bis[2,6-di(propan-2-yl)phenyl]-1H-imidazol-3-ium-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00580837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate
Reactant of Route 2
1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate
Reactant of Route 3
1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate
Reactant of Route 4
1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate
Reactant of Route 5
1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate
Reactant of Route 6
1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate

Citations

For This Compound
25
Citations
H Zhou, WZ Zhang, CH Liu, JP Qu… - The Journal of organic …, 2008 - ACS Publications
Thermal stability of CO 2 adducts of N-heterocyclic carbenes (NHCs) was studied by means of in situ FTIR method with monitoring of the ν(CO 2 ) region of the infrared spectra under …
Number of citations: 384 pubs.acs.org
I Tommasi, F Sorrentino - Tetrahedron letters, 2006 - Elsevier
1,3-Dialkylimidazolium-2-carboxylates 1a and 1b are obtained in good to excellent yield and selectivity by carboxylation of the corresponding 1,3-dialkylimidazolium chloride salts with …
Number of citations: 95 www.sciencedirect.com
A Tudose, A Demonceau, L Delaude - Journal of Organometallic Chemistry, 2006 - Elsevier
Five imidazol(in)ium-2-carboxylates bearing cyclohexyl, mesityl, or 2,6-diisopropylphenyl substituents on their nitrogen atoms were prepared from the corresponding N-heterocyclic …
Number of citations: 185 www.sciencedirect.com
SY Ka - 2019 - search.proquest.com
3–bis (2, 4, 6–trimethylphenyl) imidazolium carboxylate, an adduct between CO 2 and the N–heterocyclic carbene (NHC), 1, 3–bis (2, 4, 6–trimethylphenyl)–1, 3–dihydro–2H–imidazol–…
Number of citations: 4 search.proquest.com
M Hans, J Wouters, A Demonceau, L Delaude - 2011 - Wiley Online Library
Five imidazol(in)ium‐2‐thiocarboxylates bearing cyclohexyl, mesityl, or 2,6‐diisopropylphenyl substituents on their nitrogen atoms were prepared from the corresponding imidazol(in)…
C Annese, L D'Accolti, C Fusco, I Tommasi - Catalysis Communications, 2014 - Elsevier
The reaction of 1,3-dimethylimidazolium-2-carboxylate and dimethylcarbonate (DMC) at high temperature yielded the new compounds 2-ethyl-1,3-dimethylimidazolium methyl …
Number of citations: 3 www.sciencedirect.com
BR Van Ausdall - 2012 - search.proquest.com
A series of 1, 3-disubstituted-2-imidazolium carboxylates, an adduct of CO 2 and N-heterocyclic carbenes, was synthesized and characterized using single crystal X-ray, …
Number of citations: 3 search.proquest.com
DH Lan, N Fan, Y Wang, X Gao, P Zhang… - Chinese Journal of …, 2016 - Elsevier
The aim of “green chemistry” and “atom economy” is to utilize carbon dioxide and replace harmful reactants such as CO and phosgene for the production of cyclic carbonates. In this …
Number of citations: 131 www.sciencedirect.com
T Zevaco, E Dinjus - Carbon dioxide as chemical feedstock, 2010 - Wiley Online Library
Carbon dioxide (CO 2) is considered today as one of the “bad guys of the chemical scene,” due mainly to its greenhouse gas character and the connected global warming. As outlined …
Number of citations: 5 onlinelibrary.wiley.com
JL Wang, CX Miao, XY Dou, J Gao… - Current Organic …, 2011 - ingentaconnect.com
As an abundant, nontoxic, nonflammable, easily available, and renewable carbon resource, carbon dioxide is very attractive as an environmentally friendly feedstock for making …
Number of citations: 64 www.ingentaconnect.com

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